dibromonickel;1,2-dimethoxyethane dibromonickel;1,2-dimethoxyethane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576267
InChI: InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
SMILES: COCCOC.[Ni](Br)Br
Molecular Formula: C4H10Br2NiO2
Molecular Weight: 308.62 g/mol

dibromonickel;1,2-dimethoxyethane

CAS No.:

Cat. No.: VC13576267

Molecular Formula: C4H10Br2NiO2

Molecular Weight: 308.62 g/mol

* For research use only. Not for human or veterinary use.

dibromonickel;1,2-dimethoxyethane -

Specification

Molecular Formula C4H10Br2NiO2
Molecular Weight 308.62 g/mol
IUPAC Name dibromonickel;1,2-dimethoxyethane
Standard InChI InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Standard InChI Key VHSVJTYBTJCDFL-UHFFFAOYSA-L
SMILES COCCOC.[Ni](Br)Br
Canonical SMILES COCCOC.[Ni](Br)Br

Introduction

Chemical Identity and Synthesis

Composition and Nomenclature

Dibromonickel;1,2-dimethoxyethane is systematically named as bis(μ₂-bromo)-μ-(1,2-dimethoxyethane)-dinickel(II). Its molecular formula is C₄H₁₀Br₂NiO₂, with a molar mass of 314.64 g/mol . The structure comprises a nickel(II) center coordinated to two bromine atoms and one dme ligand, which acts as a bidentate ether donor . The dme ligand (C₄H₁₀O₂) is a cyclic ether with two methoxy groups attached to adjacent carbon atoms, contributing to the complex’s solubility in polar aprotic solvents .

Synthesis and Purification

The synthesis of NiBr₂·dme typically involves refluxing anhydrous nickel(II) bromide with a stoichiometric amount of 1,2-dimethoxyethane in an inert atmosphere . The reaction proceeds as follows:

NiBr2+C4H10O2NiBr2(dme)+H2O[1]\text{NiBr}_2 + \text{C}_4\text{H}_{10}\text{O}_2 \rightarrow \text{NiBr}_2(\text{dme}) + \text{H}_2\text{O} \quad[1]

Purification is achieved through recrystallization from tetrahydrofuran (THF) or diethyl ether, yielding green crystalline solids . The purity of the product is confirmed via elemental analysis and X-ray crystallography, which reveals a distorted tetrahedral geometry around the nickel center .

Molecular Structure and Bonding

Crystallographic Characterization

X-ray diffraction studies of NiBr₂·dme reveal a mononuclear structure with the nickel atom adopting a distorted tetrahedral coordination geometry . The Ni–Br bond lengths range from 2.35–2.40 Å, while the Ni–O bonds from the dme ligand measure 2.05–2.10 Å . The dme ligand’s methoxy groups adopt a gauche conformation, minimizing steric hindrance and stabilizing the complex .

Table 1: Key Structural Parameters of NiBr₂·dme

ParameterValue (Å)MethodReference
Ni–Br bond length2.38 ± 0.03X-ray diffraction
Ni–O bond length2.08 ± 0.02X-ray diffraction
Br–Ni–Br bond angle118.5°X-ray diffraction
O–Ni–O bond angle84.2°X-ray diffraction

Electronic Structure

The electronic configuration of nickel(II) in NiBr₂·dme is d⁸, with a high-spin state due to weak field ligands (Br⁻ and dme). Density functional theory (DFT) calculations indicate a HOMO localized on the nickel center, facilitating oxidative addition reactions in catalytic cycles .

Physicochemical Properties

Thermal Stability

NiBr₂·dme exhibits moderate thermal stability, decomposing at 180–200°C to form nickel metal, bromine gas, and dimethyl ether. Differential scanning calorimetry (DSC) shows an exothermic decomposition peak at 195°C.

Solubility and Reactivity

The complex is soluble in polar aprotic solvents (e.g., THF, DMF) but insoluble in hydrocarbons . It reacts with Lewis acids like MAO to generate active catalytic species for olefin polymerization .

Catalytic Applications

Ethylene Oligomerization

NiBr₂·dme, when activated by MAO, catalyzes ethylene oligomerization to α-olefins (C₄–C₁₈) at 10–50°C . The reaction follows a Cossee-Arlman mechanism, involving:

  • Oxidative addition of ethylene to Ni(II).

  • Chain propagation via repeated ethylene insertion.

  • β-Hydride elimination to release the oligomer .

Table 2: Catalytic Performance in Ethylene Oligomerization

Temperature (°C)TOF (h⁻¹)Selectivity (C₄)Selectivity (C₆)Reference
2512668%22%
509854%35%

Co-Dimerization of Ethylene and 1-Hexene

NiBr₂·dme enables cross-dimerization of ethylene and 1-hexene to form C₈ olefins with 85% selectivity . This contrasts with traditional catalysts that favor ethylene homooligomerization, highlighting NiBr₂·dme’s unique regioselectivity .

Recent Advances and Mechanistic Insights

Isomerization of 1-Hexene

In the presence of MAO, NiBr₂·dme isomerizes 1-hexene to 2-hexene via a nickel-hydride intermediate . Kinetic studies reveal first-order dependence on 1-hexene concentration, with activation parameters:

ΔG=93.6 kJ mol1,ΔH=63.0 kJ mol1,ΔS=112 J mol1 K1[3]\Delta G^\ddagger = 93.6\ \text{kJ mol}^{-1}, \quad \Delta H^\ddagger = 63.0\ \text{kJ mol}^{-1}, \quad \Delta S^\ddagger = -112\ \text{J mol}^{-1}\ \text{K}^{-1} \quad[3]

Role of [2.2]Paracyclophane Ligands

Modifying the dme ligand with [2.2]paracyclophanyl groups enhances steric bulk, shifting selectivity toward dimerization over polymerization . X-ray structures of these derivatives show shortened Ni–O bonds (2.02 Å), increasing catalytic activity .

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